molecular formula C10H16ClNO B1527141 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride CAS No. 24740-32-7

4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride

Cat. No. B1527141
CAS RN: 24740-32-7
M. Wt: 201.69 g/mol
InChI Key: RRSLGFXRCLSLBK-UHFFFAOYSA-N
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Description

4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is a chemical compound with the empirical formula C10H15NO . It is formed during the Beckman rearrangement of adamantanone oxime .


Synthesis Analysis

The synthesis of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride involves the Beckman rearrangement of adamantanone oxime .


Molecular Structure Analysis

The molecular weight of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is 165.23 . The SMILES string representation is O=C1N[C@H]2C[C@@H]3CC@HC[C@H]1C3 . The InChI key is OKDJIRNQPPBDKJ-SPJNRGJMSA-N .


Physical And Chemical Properties Analysis

The compound has a melting point of 316-318 °C (lit.) . It is soluble in chloroform at a concentration of 2.5%, forming a clear, colorless solution .

Scientific Research Applications

Beckman Rearrangement of Adamantanone Oxime

4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one is formed during the Beckman rearrangement of adamantanone oxime . This reaction is a useful method in organic chemistry for converting oximes to amides.

Crystal Structure Studies

The crystal structure of 4-azatricyclo[4.3.1.1]undecan-5-one (homoazaadamantanone) has been studied . Such studies are crucial for understanding the physical and chemical properties of the compound.

Synthesis of Derivatives

There has been research on the synthesis, physical and chemical properties, and biological activity of 4-azatricyclo[4.3.1.1~3,8~]undecane derivatives . These derivatives could have potential applications in various fields, including medicine and materials science.

Interaction with Acid Hydrazides

The compound has been studied for its interaction with acid hydrazides . Understanding these interactions can lead to the development of new synthetic methods and potentially new compounds.

Potential Biological Activity

While specific biological activities of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride are not mentioned in the sources, the compound’s derivatives have been studied for their biological activity . This suggests that the compound itself may also exhibit biological activity, which could be explored in future research.

Multistage Synthesis

The compound has been involved in multistage synthesis reactions . Such reactions are often used in the production of complex organic compounds, suggesting potential applications in industrial chemistry.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSLGFXRCLSLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 2
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 3
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 4
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 5
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Reactant of Route 6
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride

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